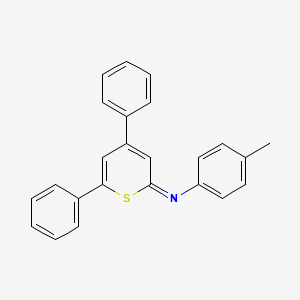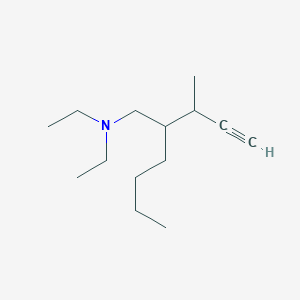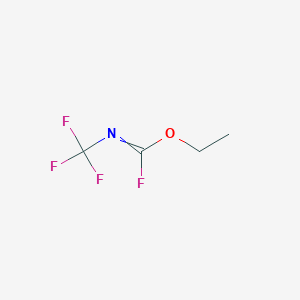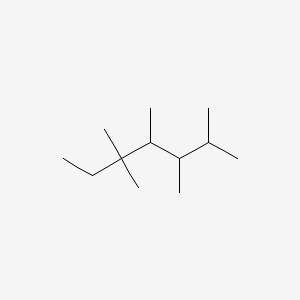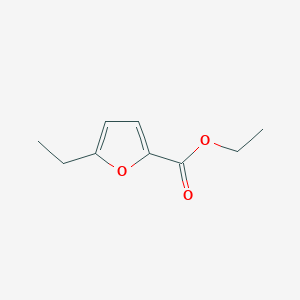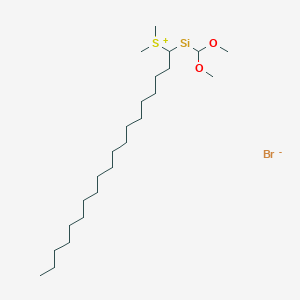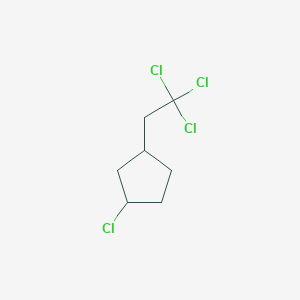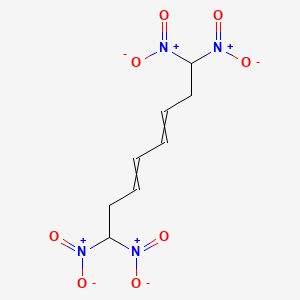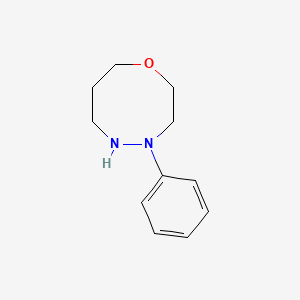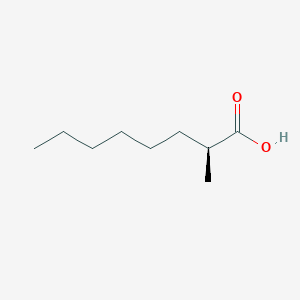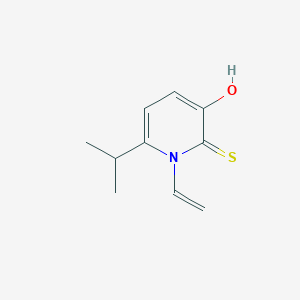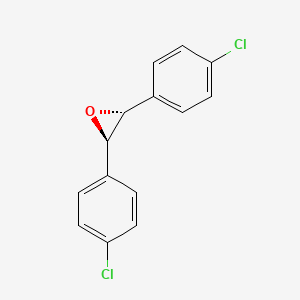
(2R,3S)-2,3-Bis(4-chlorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(4-chlorophenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2S,3S)-2,3-bis(4-chlorophenyl)propene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-2,3-bis(4-chlorophenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as titanium-based catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-bis(4-chlorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, such as m-CPBA, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted epoxides, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-2,3-bis(4-chlorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-bis(4-chlorophenyl)oxirane involves its reactivity with various nucleophiles and electrophiles. The epoxide ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with different molecular targets and pathways, leading to the formation of various products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(4-Chlorophenyl)-3-(4-methylphenyl)oxirane
- (2S,3S)-2-(4-Chlorophenyl)-3-(4-methylbenzene-1-sulfonyl)oxirane
- (2S,3S)-3-(4-Chlorophenyl)-2-oxiranylmethanone
Uniqueness
(2S,3S)-2,3-bis(4-chlorophenyl)oxirane is unique due to its specific substitution pattern and stereochemistry. The presence of two 4-chlorophenyl groups and the (2S,3S) configuration contribute to its distinct reactivity and properties compared to other similar epoxides.
Properties
CAS No. |
65644-03-3 |
|---|---|
Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis(4-chlorophenyl)oxirane |
InChI |
InChI=1S/C14H10Cl2O/c15-11-5-1-9(2-6-11)13-14(17-13)10-3-7-12(16)8-4-10/h1-8,13-14H/t13-,14+ |
InChI Key |
UJXDFUPWDONDCO-OKILXGFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
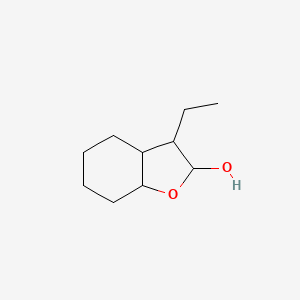
![[3-Chloro-4-(2-methylbutoxy)phenyl]acetic acid](/img/structure/B14561856.png)
